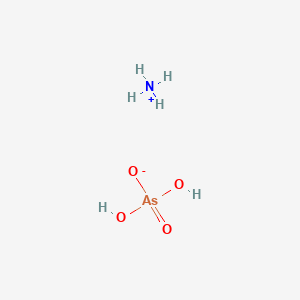
Ammonium dihydrogen arsenate
Overview
Description
Ammonium dihydrogen arsenate is an inorganic compound with the chemical formula NH₄H₂AsO₄ . It is a salt derived from arsenic acid and ammonia. This compound is known for its crystalline structure and is used in various scientific and industrial applications. Due to the presence of arsenic, it is highly toxic and requires careful handling.
Mechanism of Action
Target of Action
Ammonium dihydrogen arsenate (ADA) is a compound that has been considered a potential electro-optic material . It has been explored by a number of investigators for modulation purposes . .
Mode of Action
It is known that ada belongs to the non-centrosymmetrical point group 42m (d2d) and crystallizes in the tetragonal system in the paraelectric phase at room temperature . It undergoes an antiferroelectric phase transition at 216.1 ± 0.5 OK .
Biochemical Pathways
Arsenic biotransformation involves different pathways such as uptake, accumulation, reduction, oxidation, methylation, and demethylation . Each of these pathways has a certain set of genes and proteins to carry out the mechanism of arsenic biotransformation .
Pharmacokinetics
It is known that ada is soluble in water .
Result of Action
It is known that ada has high bandwidth performance characteristics .
Action Environment
The action of ADA can be influenced by environmental factors. For instance, ADA is very toxic to aquatic life with long-lasting effects . Therefore, the environment in which ADA is present can significantly influence its action, efficacy, and stability.
Biochemical Analysis
Cellular Effects
Ammonium dihydrogen arsenate can have various effects on cells and cellular processes. It is known to be toxic if swallowed or inhaled, and it may cause cancer
Molecular Mechanism
It is known to undergo an antiferroelectric phase transition at certain temperatures
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. It is known to undergo an antiferroelectric phase transition at certain temperatures
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. It is known to be toxic if swallowed or inhaled, and it may cause cancer
Preparation Methods
Synthetic Routes and Reaction Conditions: Ammonium dihydrogen arsenate can be synthesized by reacting a concentrated solution of arsenic acid with ammonia. The reaction typically results in the precipitation of colorless crystals of the compound. The reaction can be represented as follows:
H3AsO4+NH3→NH4H2AsO4
Industrial Production Methods: In industrial settings, the production of this compound involves the controlled addition of ammonia to arsenic acid under specific temperature and pH conditions to ensure the formation of the desired product. The compound is then purified through crystallization and filtration processes.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where it is converted to higher oxidation states of arsenic.
Reduction: It can also be reduced to form lower oxidation states of arsenic.
Substitution: The compound can participate in substitution reactions where the ammonium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide and nitric acid are commonly used oxidizing agents.
Reducing Agents: Sulfur dioxide and hydrogen sulfide are typical reducing agents.
Substitution Reactions: These reactions often involve the use of other ammonium salts or metal cations.
Major Products Formed:
Oxidation Products: Arsenic pentoxide (As₂O₅)
Reduction Products: Arsenic trioxide (As₂O₃)
Substitution Products: Various metal arsenates
Scientific Research Applications
Ammonium dihydrogen arsenate has several applications in scientific research:
Chemistry: It is used as a reagent in analytical chemistry for the detection and quantification of arsenic.
Biology: The compound is studied for its effects on biological systems, particularly in toxicology research.
Medicine: While not commonly used in medicine due to its toxicity, it has been explored for its potential therapeutic effects in certain treatments.
Industry: It is used in the manufacturing of certain types of glass and as a wood preservative.
Comparison with Similar Compounds
- Ammonium Arsenate (NH₄)₃AsO₄
- Diammonium Arsenate (NH₄)₂HAsO₄
Comparison:
- Ammonium Arsenate: This compound has a similar structure but contains three ammonium ions per arsenate ion. It is also highly toxic and used in similar applications.
- Diammonium Arsenate: This compound has two ammonium ions per arsenate ion and is used in similar industrial applications.
Uniqueness: Ammonium dihydrogen arsenate is unique due to its specific stoichiometry and crystalline structure, which make it suitable for certain electro-optic applications. Its ability to undergo various chemical reactions also makes it a versatile compound in research and industrial settings.
Properties
IUPAC Name |
azanium;dihydrogen arsorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/AsH3O4.H3N/c2-1(3,4)5;/h(H3,2,3,4,5);1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWJXWNBCACAAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].O[As](=O)(O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
(NH4)H2AsO4, AsH6NO4 | |
| Record name | ammonium dihydrogen arsenate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
13462-93-6, 24719-13-9, 7784-44-3 | |
| Record name | Arsenic acid (H3AsO4), ammonium salt (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13462-93-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Arsenic acid (H3AsO4), triammonium salt | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24719-13-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Arsenic acid (H3AsO4), diammonium salt | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7784-44-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID0065480 | |
| Record name | Ammonium dihydrogen arsenate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0065480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13462-93-6 | |
| Record name | Ammonium dihydrogen arsenate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013462936 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arsenic acid (H3AsO4), ammonium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ammonium dihydrogen arsenate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0065480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ammonium dihydrogenarsenate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.320 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMMONIUM DIHYDROGEN ARSENATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0KYL9Q413A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


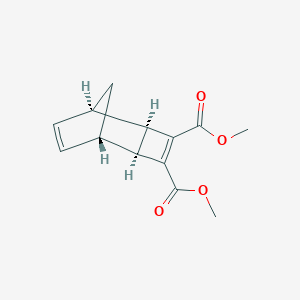
![3-[(4-Methoxyphenyl)thio]propanoic acid](/img/structure/B83864.png)
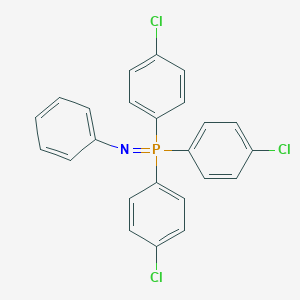
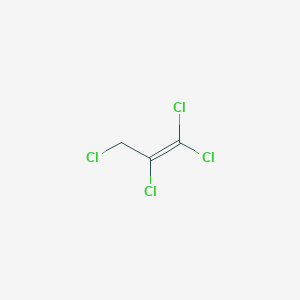
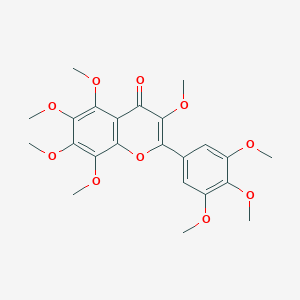
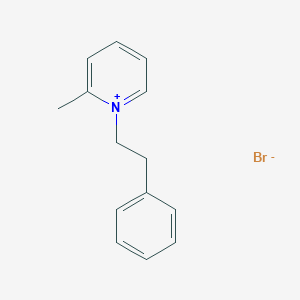
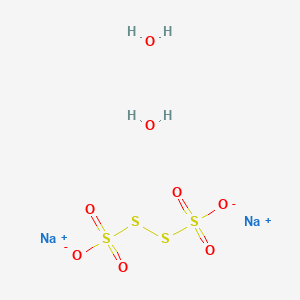
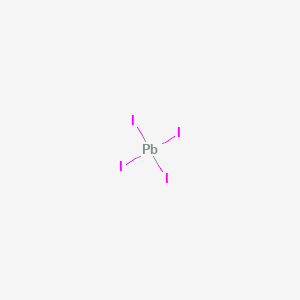
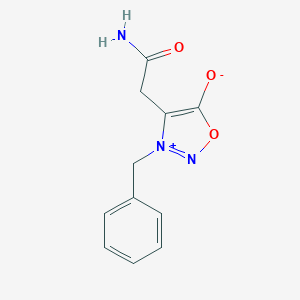
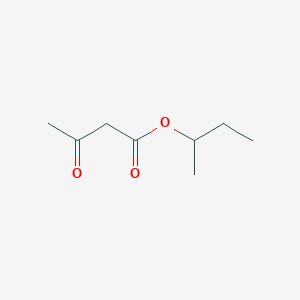
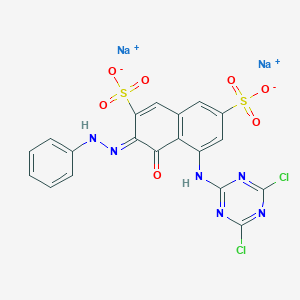
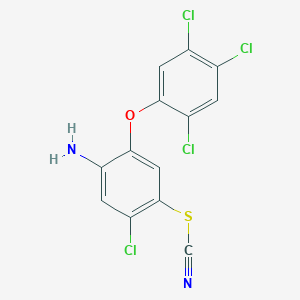
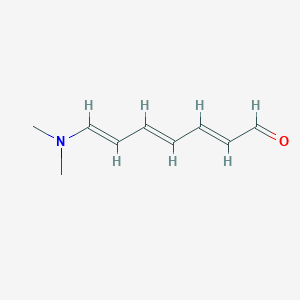
![2-Pyrazolin-5-one, 4-[[p-(dimethylamino)phenyl]imino]-1,3-diphenyl-](/img/structure/B83886.png)
